1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenylprop-2-en-1-yl group and a purine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core, which is then functionalized to introduce the piperazine and phenylprop-2-en-1-yl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecule .
Comparison with Similar Compounds
Similar Compounds
7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound shares a similar purine core but differs in the substituents attached to the piperazine ring.
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another related compound with different methylation patterns on the purine ring.
Uniqueness
1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
1,3-dimethyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-23-17-16(18(27)24(2)20(23)28)21-19(22-17)26-13-11-25(12-14-26)10-6-9-15-7-4-3-5-8-15/h3-9H,10-14H2,1-2H3,(H,21,22)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLCOTNVQLWJHW-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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